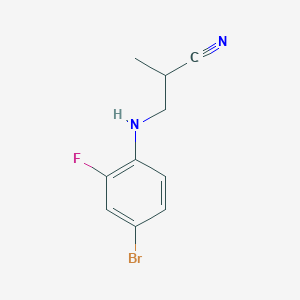

3-(4-Bromo-2-fluoroanilino)-2-methylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-2-fluoroaniline” is a chemical compound with the molecular formula C6H5BrFN . It’s used in the synthesis of other chemical compounds .

Synthesis Analysis

One synthesis method involves the reaction of 4-bromo-2-fluoro-l-nitrobenzene with ethanol, water, iron, and NH4Cl . The reaction mixture is stirred at 90 °C for 2 hours .Molecular Structure Analysis

The molecular weight of “4-Bromo-2-fluoroaniline” is 190.013 Da . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

“4-Bromo-2-fluoroaniline” was used in the synthesis of 4-amino-3-fluorophenyl boronic acid . It was also used in chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-fluoroaniline” include a molecular weight of 190.01 and a melting point of 40-42 °C .科学的研究の応用

Continuous Synthesis of Dyes

Research has demonstrated the continuous, homogeneous, and rapid synthesis of related compounds like 4-bromo-3-methylanisole, used to synthesize important dyes for the manufacture of thermal papers. This process utilizes a modular microreaction system, offering advantages over traditional batch processes by increasing selectivity and reducing byproduct formation, which is significant for industrial applications (Xie et al., 2020).

Practical Synthesis of Fluoro-Bromobiphenyl

Another piece of research focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl , a key intermediate for the manufacture of flurbiprofen. This research highlighted the challenges and proposed a practical method for large-scale production, emphasizing the relevance of such compounds in synthetic organic chemistry (Qiu et al., 2009).

Cross-Coupling Reactions

The cross-coupling of remote meta-C–H bonds directed by a U-Shaped template has been developed, showcasing the utility of similar structures in facilitating complex chemical transformations. This approach underscores the potential of using such compounds in designing new chemical reactions for synthesizing complex molecules (Wan et al., 2013).

Enhanced Reactivities in Ionic Liquids

Research on the enhanced reactivities of nucleophilic substitution reactions in ionic liquids has also been noted. This study indicates the potential use of related compounds in improving the efficiency of nucleophilic substitutions, a fundamental reaction type in organic synthesis (Kim et al., 2003).

Alternatives to Methyl Bromide Treatments

Studies on alternatives to methyl bromide treatments for stored-product and quarantine insects have explored the potential of related brominated compounds in developing new pest control techniques. This research is crucial for finding environmentally friendly alternatives to ozone-depleting substances (Fields & White, 2002).

Safety and Hazards

“4-Bromo-2-fluoroaniline” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective clothing and eye protection .

特性

IUPAC Name |

3-(4-bromo-2-fluoroanilino)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2/c1-7(5-13)6-14-10-3-2-8(11)4-9(10)12/h2-4,7,14H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRSQXWIPMFUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=C(C=C(C=C1)Br)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2982412.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2982416.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2982417.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982418.png)

![N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2982425.png)